Antiproliferative Potency of hVEGF-IN-3 (4-[2-(4-Methoxyphenyl)ethenyl]pyridine) Compared to Reference VEGF Pathway Inhibitors Across Human Cancer Cell Lines
4-[2-(4-Methoxyphenyl)ethenyl]pyridine, designated as hVEGF-IN-3 (compound 9), demonstrates concentration-dependent inhibition of tumor cell proliferation. Compared to the structurally distinct VEGFR-2 inhibitor sorafenib (IC50 = 0.10 μM) reported in a separate pyridine-based VEGFR-2 inhibitor study [1], hVEGF-IN-3 exhibits markedly lower potency, with IC50 values ranging from 61 to 142 μM across the tested human cancer cell lines . This quantitative disparity confirms that hVEGF-IN-3 operates via a distinct mechanism—targeting VEGF protein secretion and downstream gene expression (hTERT, c-Myc) rather than direct kinase domain inhibition—and provides a clear, data-driven basis for selecting this specific scaffold for transcriptional regulation studies rather than direct VEGFR-2 kinase inhibition assays.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 61 μM (HT-29), 142 μM (MCF-7), 114 μM (HEK-293) |
| Comparator Or Baseline | Sorafenib (reference VEGFR-2 inhibitor in pyridine series): IC50 = 0.10 μM against VEGFR-2 (enzymatic assay) |
| Quantified Difference | Target compound IC50 values are 610- to 1420-fold higher than sorafenib's enzymatic VEGFR-2 IC50, confirming distinct mechanism of action. |
| Conditions | Target: Cell proliferation assay (HT-29 colorectal adenocarcinoma, MCF-7 breast adenocarcinoma, HEK-293 human embryonic kidney) ; Comparator: Enzymatic VEGFR-2 inhibition assay [1] |
Why This Matters
This data explicitly differentiates hVEGF-IN-3 as a transcriptional/post-transcriptional VEGF pathway modulator rather than a direct kinase inhibitor, enabling precise selection for mechanism-specific research programs.
- [1] Saleh NM, et al. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie. 2021;354(4):e2000330. View Source
